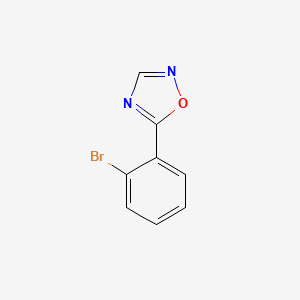
4-Bromo-2-phenoxybenzonitrile
概要
説明
科学的研究の応用
4-Bromo-2-phenoxybenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and as a potential ligand in biochemical assays.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Safety and Hazards
The safety data sheet for 4-Bromo-2-phenoxybenzonitrile indicates that it causes severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust, vapors, mist, or gas, not getting the compound in eyes, on skin, or on clothing, and using personal protective equipment .
作用機序
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target molecules, but the exact interactions and changes caused by 4-Bromo-2-phenoxybenzonitrile remain to be elucidated.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it remains in the body.
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-phenoxybenzonitrile can be synthesized from 4-bromo-2-fluorobenzonitrile and phenol through a nucleophilic aromatic substitution reaction. The reaction typically involves heating the reactants in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis route mentioned above can be scaled up for industrial applications. The reaction conditions would be optimized for higher yields and purity, and the process would be conducted in large reactors with appropriate safety measures.
化学反応の分析
Types of Reactions: 4-Bromo-2-phenoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using a phenoxide ion can yield phenoxy-substituted derivatives.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agents used.
類似化合物との比較
- 4-Bromo-2-fluorobenzonitrile
- 4-Bromo-2-chlorobenzonitrile
- 4-Bromo-2-methoxybenzonitrile
Comparison: 4-Bromo-2-phenoxybenzonitrile is unique due to the presence of the phenoxy group, which imparts different chemical properties compared to its analogs. For instance, the phenoxy group can participate in additional reactions, such as nucleophilic substitution, which may not be as feasible with other substituents like fluorine or chlorine .
特性
IUPAC Name |
4-bromo-2-phenoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMNRTXOZNBDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726414 | |
| Record name | 4-Bromo-2-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875664-25-8 | |
| Record name | 4-Bromo-2-phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





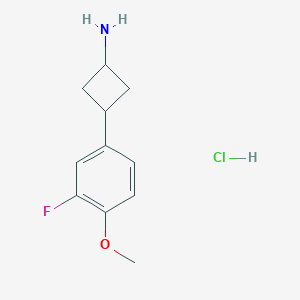
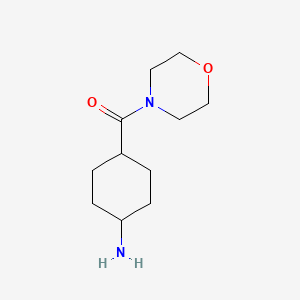
amine hydrochloride](/img/structure/B1442928.png)
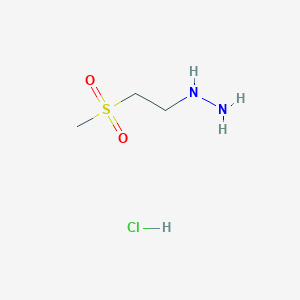
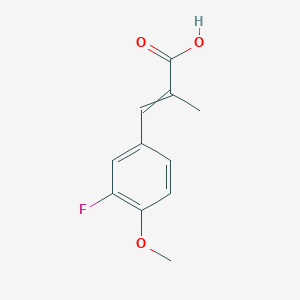

![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

